molecular formula C17H11NO4 B12066044 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole

Cat. No.: B12066044
M. Wt: 293.27 g/mol
InChI Key: OAMNJDPFLPEELZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole typically involves the reaction of 3-nitronaphthalene with benzo[d][1,3]dioxole under specific conditions. One common method involves the use of a palladium-catalyzed arylation reaction, where the nitronaphthalene is coupled with the benzo[d][1,3]dioxole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso or other oxidized derivatives .

Mechanism of Action

The mechanism of action of 5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.

Properties

Molecular Formula

C17H11NO4

Molecular Weight

293.27 g/mol

IUPAC Name

5-(3-nitronaphthalen-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C17H11NO4/c19-18(20)15-8-12-4-2-1-3-11(12)7-14(15)13-5-6-16-17(9-13)22-10-21-16/h1-9H,10H2

InChI Key

OAMNJDPFLPEELZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3[N+](=O)[O-]

Origin of Product

United States

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